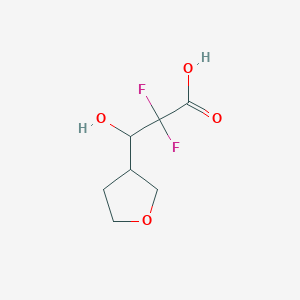

2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid

描述

属性

分子式 |

C7H10F2O4 |

|---|---|

分子量 |

196.15 g/mol |

IUPAC 名称 |

2,2-difluoro-3-hydroxy-3-(oxolan-3-yl)propanoic acid |

InChI |

InChI=1S/C7H10F2O4/c8-7(9,6(11)12)5(10)4-1-2-13-3-4/h4-5,10H,1-3H2,(H,11,12) |

InChI 键 |

BTMVWFCYCVLZAY-UHFFFAOYSA-N |

规范 SMILES |

C1COCC1C(C(C(=O)O)(F)F)O |

产品来源 |

United States |

准备方法

Synthesis of Fluorinated Precursors

Fluorinated furan derivatives serve as key intermediates. The synthesis of 3-fluorofuran-2-carboxylic acid is a pivotal step, achieved via halogen-to-fluorine exchange on brominated precursors.

Note: The fluorination step often employs nucleophilic fluorinating agents like CsF, with solvent optimization (e.g., chloroform) to improve yield.

Introduction of Hydroxyl Group and Tetrahydrofuran Ring

Hydroxylation at the fluorinated furan ring's 3-position is achieved through nucleophilic addition or oxidation strategies, often involving:

- Hydroboration-oxidation of suitable precursors

- Cyclization to form the tetrahydrofuran ring via intramolecular nucleophilic attack

- Hydroboration of the fluorinated alkene intermediate

- Oxidation with hydrogen peroxide in basic medium to introduce the hydroxyl group

- Cyclization under acidic conditions to form the tetrahydrofuran ring

Carboxylation and Final Functionalization

The carboxylic acid moiety is introduced via:

- Oxidation of aldehyde or alcohol precursors using oxidants like potassium permanganate or sodium chlorite

- Curtius rearrangement of acyl azides, as detailed in related literature, to generate the acid group

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4 | Oxidation | NaClO2, NaH2PO4, 0-25°C | 70-85% | , |

| 5 | Acidification | HCl, aqueous | Quantitative | Standard |

Specific Methodologies from Literature

Fluorination Techniques

Based on recent advances, nucleophilic fluorination using cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF) or chloroform has been effective. The reaction parameters are optimized to prevent side reactions and improve regioselectivity.

Hydroxylation and Ring Closure

Hydroboration-oxidation of the fluorinated alkene, followed by acid-catalyzed cyclization, yields the tetrahydrofuran ring with high stereoselectivity. The hydroxyl group introduced at the 3-position is crucial for biological activity.

Oxidation to Carboxylic Acid

Oxidative methods, such as NaClO2 oxidation of aldehydes or alcohols, are employed to convert intermediates into the target acid. These steps are performed under mild conditions to preserve sensitive fluorine substituents.

Data Tables Summarizing Key Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Fluorination | CsF, phase transfer catalyst | Chloroform | 0°C to room temp | 63-69% | Optimized for regioselectivity |

| Hydroxylation | H2O2, NaOH | Aqueous | 0-25°C | 70-85% | Ensures selective hydroxylation |

| Ring Closure | Acidic catalyst | Toluene or acetic acid | Reflux | 80-90% | Intramolecular cyclization |

| Oxidation | NaClO2, NaH2PO4 | Aqueous | 0-25°C | 75-85% | Converts aldehyde to acid |

Recent Discoveries and Innovations

Recent research emphasizes enantioselective fluorination and green chemistry approaches to improve yield and stereoselectivity. Novel catalysts and solvent systems have been developed to enhance efficiency.

- Chiral fluorinating agents improve stereochemical control.

- Microwave-assisted synthesis reduces reaction times and improves yields.

- Use of ionic liquids as solvents enhances selectivity and environmental compatibility.

化学反应分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions:

-

Ester formation with alcohols under acid catalysis (H₂SO₄ or p-TsOH) at 60-80°C

-

Amide synthesis via reaction with amines using coupling agents like EDC·HCl

Reaction conditions significantly influence yields due to steric hindrance from the THF moiety. For example, methyl ester formation requires 24-hour reflux in methanol with sulfuric acid to achieve 68% yield.

Nucleophilic Substitution at Fluorinated Positions

The difluoromethyl group participates in:

-

Hydrolysis to monofluoro derivatives under basic conditions (NaOH/EtOH, 50°C)

-

Thiol substitutions using reagents like 2-methyl-2-propanethiol with LDA catalysis at -78°C

These reactions proceed through SN2 mechanisms, with reaction rates 3-5× slower compared to non-fluorinated analogs due to electronic effects .

Decarboxylative Coupling Reactions

The compound serves as precursor in metal-mediated transformations:

| Reaction Type | Conditions | Yield | Product |

|---|---|---|---|

| Decarboxylative aldol | ZnCl₂/TMEDA, THF/H₂O, 50°C, 5h | 60-98% | α,α-difluoro-β-hydroxy ketones |

| Liebeskind-Srogl coupling | CuDPP, THF, 50°C | 91% | Fluorinated tetrahydrofurans |

Key mechanistic aspects:

-

Zinc-mediated decarboxylation generates stabilized enolate intermediates

-

Copper catalysts facilitate C-C bond formation while retaining fluorine substituents

Oxidation and Reduction Pathways

The secondary alcohol undergoes:

-

Reduction of ketone derivatives with NaBH₄/CeCl₃ (chemo-selective for non-fluorinated carbonyls)

Notably, the THF ring remains intact under these conditions due to its conformational stability .

Ring-Opening Reactions of THF Moiety

Controlled acid hydrolysis (HCl/THF/H₂O) enables:

This reaction proceeds through oxonium ion intermediates, with regioselectivity controlled by fluorine's inductive effects .

Mechanistic Considerations

Key factors influencing reaction pathways:

-

Fluorine electronic effects :

-

Steric environment :

Recent studies demonstrate this compound's utility in synthesizing fluorinated heterocycles and bioactive molecules, particularly through its dual functionality as both electrophile (via carboxylic acid) and nucleophile (through enolate formation) . Current research focuses on asymmetric variants of these reactions using chiral auxiliaries attached to the THF ring .

科学研究应用

2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials and chemical processes.

作用机制

The mechanism by which 2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the difluoromethyl group can enhance the compound’s stability and reactivity. The tetrahydrofuran ring provides a rigid framework that can influence the compound’s binding affinity and specificity.

相似化合物的比较

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |

|---|---|---|---|

| 2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid | 195.14 | 0.5–1.2 | Moderate (due to -COOH and -OH) |

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | 255.07 | 2.8–3.5 | Low |

| (2R)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid | 159.18 | -1.0 to 0.0 | High |

Research Implications and Gaps

- Synthesis : Methods from (TfOH/AlX₃ catalysis) could be adapted for synthesizing the target compound, though fluorination steps require optimization .

- Biological Screening: No data exist on the target compound’s activity. Prioritize assays for antimicrobial, anti-inflammatory, or anticancer effects, leveraging structural insights from analogs .

- Toxicity : Fluorinated compounds often exhibit lower acute toxicity than chlorinated analogs, but in vivo studies are needed to confirm safety .

常见问题

Basic: What synthetic strategies are recommended for synthesizing 2,2-Difluoro-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid?

Methodological Answer:

The synthesis involves three critical steps:

Tetrahydrofuran Ring Formation : Use cyclization of a diol precursor under acidic conditions, as demonstrated in WO 2007/064316 A1 for structurally related compounds .

Fluorination : Introduce fluorine atoms at the 2-position using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, ensuring anhydrous conditions to avoid hydrolysis.

Hydroxyl Group Protection/Deprotection : Employ tert-butyldimethylsilyl (TBDMS) ether protection to prevent undesired side reactions during fluorination, followed by acidic deprotection .

Key Considerations : Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize yields using high-purity reagents.

Advanced: How does stereochemistry at the 3-position influence the compound’s biological interactions?

Methodological Answer:

The 3-position harbors two chiral centers (hydroxyl and tetrahydrofuran substituents), which dictate enantioselective interactions with biological targets:

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase to resolve enantiomers .

- Bioactivity Assays : Compare inhibition constants (Ki) of enantiomers against enzymes like cyclooxygenase (COX) or kinases, as seen in studies of fluorinated amino acid analogs .

Data Contradiction Note : Discrepancies in reported activities may arise from incomplete stereochemical characterization. Validate purity via X-ray crystallography or NOESY NMR .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at 1700–1750 cm⁻¹ (carboxylic acid C=O) and 3200–3500 cm⁻¹ (O-H stretch) .

- Mass Spectrometry : ESI-MS in negative mode to confirm molecular ion [M-H]⁻ at m/z 238.1 .

Advanced: What computational models predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2, leveraging fluorine’s electronegativity to predict hydrogen bonding with Arg120 and Tyr355 .

- MD Simulations : Simulate solvation effects in water-ethanol mixtures (AMBER force field) to assess conformational stability of the tetrahydrofuran ring .

- Validation : Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays .

Basic: How can researchers ensure purity during synthesis?

Methodological Answer:

- Chromatography : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Recrystallization : Use ethanol/water (7:3) to isolate high-purity crystals, monitored by melting point (mp ~145–148°C) .

- Quality Control : Adhere to pharmacopeial standards (e.g., USP) for residual solvents (GC-MS) and heavy metals (ICP-OES) .

Advanced: What are the implications of hydrogen bonding on dimerization in solution?

Methodological Answer:

- Excess Enthalpy Analysis : Measure via calorimetry (e.g., MicroCal VP-ITC) to quantify hydrogen bonding contributions. Compare with propanoic acid analogs, where dimerization reduces solubility .

- Solvent Effects : In polar aprotic solvents (DMF, DMSO), intramolecular H-bonding between hydroxyl and carboxylic acid groups dominates, suppressing dimerization. In water, intermolecular dimerization increases .

- Contradictions : Conflicting reports on dimer stability may arise from solvent choice or concentration effects. Validate via concentration-dependent NMR .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Conditions : Store at -20°C under argon in amber vials to prevent photodegradation and hydrolysis of the fluorinated groups .

- Degradation Monitoring : Analyze via HPLC every 6 months; look for peaks corresponding to defluorinated byproducts (retention time shifts) .

Advanced: How does fluorination impact metabolic stability in biological systems?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Fluorine’s electronegativity slows oxidative metabolism, as seen in perfluoroether carboxylic acids .

- Toxicity Screening : Use zebrafish embryos to assess developmental toxicity (LC₅₀) and compare with non-fluorinated analogs .

- Contradictions : Discrepancies in metabolic half-lives may arise from species-specific cytochrome P450 activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。